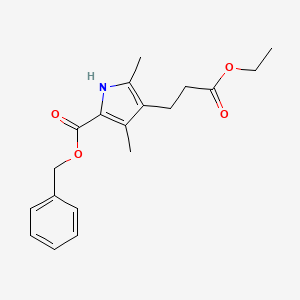
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline: is an organosilicon compound characterized by the presence of trimethylsilyl groups and pentafluorinated aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3,4,5,6-Pentafluoroaniline+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the trimethylsilyl groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as amines.
Applications De Recherche Scientifique
n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can enhance the lipophilicity and stability of the compound, facilitating its interaction with hydrophobic environments. The pentafluorinated aniline moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
- n,n-Bis(trimethylsilyl)dicyandiamide
- n,n-Bis(trimethylsilyl)aniline
- n,n-Bis(trimethylsilyl)urea
Comparison: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of both trimethylsilyl groups and a pentafluorinated aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds that may lack either the trimethylsilyl groups or the pentafluorinated aniline moiety.
Propriétés
Numéro CAS |
23188-59-2 |
|---|---|
Formule moléculaire |
C12H18F5NSi2 |
Poids moléculaire |
327.44 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N,N-bis(trimethylsilyl)aniline |
InChI |
InChI=1S/C12H18F5NSi2/c1-19(2,3)18(20(4,5)6)12-10(16)8(14)7(13)9(15)11(12)17/h1-6H3 |
Clé InChI |
ZPWNOIQOAYUEOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)


![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)



